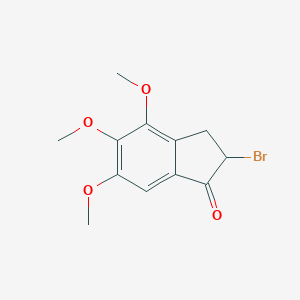
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is an organic compound with the molecular formula C12H13BrO4 It is a brominated derivative of indanone, featuring three methoxy groups attached to the indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one typically involves the bromination of 4,5,6-trimethoxy-indan-1-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5,6-trimethoxy-indan-1-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4,5,6-trimethoxy-indan-1-one.
Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one depends on its interaction with molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-Trimethoxy-indan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethoxy-indan-1-one: Similar structure but with one less methoxy group, affecting its chemical properties and reactivity.
2-Bromo-4,5,6-trimethoxy-benzene: A related compound with a benzene ring instead of an indanone core.
Uniqueness
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is unique due to the presence of both bromine and three methoxy groups on the indanone core. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
111859-48-4 |
|---|---|
Fórmula molecular |
C12H13BrO4 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
2-bromo-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H13BrO4/c1-15-9-5-6-7(4-8(13)10(6)14)11(16-2)12(9)17-3/h5,8H,4H2,1-3H3 |
Clave InChI |
DLQGAVCZGQAWOZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
SMILES canónico |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
Sinónimos |
2-BROMO-2,3-DIHYDRO-4,5,6-TRIMETHOXY-1H-INDEN-1-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















